2-(3-(3-Fluorophenoxy)propyl)pyrrolidine CAS 1247490-28-3 properties
2-(3-(3-Fluorophenoxy)propyl)pyrrolidine CAS 1247490-28-3 properties
An In-depth Technical Guide to 2-(3-(3-Fluorophenoxy)propyl)pyrrolidine (CAS 1247490-28-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking a Scaffold of Potential
The pyrrolidine ring is a cornerstone in medicinal chemistry, a five-membered saturated nitrogen heterocycle that offers a unique combination of structural rigidity and three-dimensional diversity.[1][2][3] This scaffold is prevalent in a vast array of natural products, pharmaceuticals, and bioactive molecules, owing to its ability to explore pharmacophore space effectively.[1][2][3] The introduction of a fluorine atom, a common strategy in modern drug design, can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[4][5][6] This guide provides a comprehensive technical overview of 2-(3-(3-Fluorophenoxy)propyl)pyrrolidine, a molecule that combines the privileged pyrrolidine scaffold with a fluorinated phenoxypropyl side chain, suggesting a rich potential for investigation in various therapeutic areas. While specific experimental data for this compound is limited in publicly available literature, this document will synthesize information from structurally related analogues to provide a robust predictive profile.
Physicochemical Properties: A Predictive Analysis
Quantitative data for 2-(3-(3-Fluorophenoxy)propyl)pyrrolidine is not extensively documented. However, based on its constituent parts—the pyrrolidine ring, the propyl linker, and the 3-fluorophenoxy group—we can infer key properties.
| Property | Value/Prediction | Source/Rationale |
| CAS Number | 1247490-28-3 | |
| Molecular Formula | C₁₃H₁₈FNO | Derived from structure |
| Molecular Weight | 223.29 g/mol | Calculated from formula |
| Appearance | Predicted to be a white to off-white solid or an oil at room temperature. | Based on similar small molecules. A safety data sheet for a related compound describes it as a white solid.[7] |
| Melting Point | Data not available. | [7] |
| Boiling Point | Data not available. | |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF. | Based on the general solubility of related cathinones and other pyrrolidine derivatives.[8] |
| pKa | The pyrrolidine nitrogen imparts basicity to the molecule. The pKa of the conjugate acid is expected to be in the range of 9-11, typical for secondary amines.[2] The fluorine substitution is unlikely to have a strong effect on the basicity of the distal nitrogen.[4] | |
| LogP | The presence of the fluorophenoxy group suggests a moderate to high lipophilicity. |
Proposed Synthesis Pathway
While a specific synthesis for 2-(3-(3-Fluorophenoxy)propyl)pyrrolidine has not been published, a plausible and efficient route can be designed based on established synthetic methodologies for analogous compounds.[9][10] A common strategy involves the N-alkylation of pyrrolidine with a suitable electrophile.
Experimental Protocol: N-Alkylation of Pyrrolidine
-
Synthesis of the Alkylating Agent (1-(3-bromopropoxy)-3-fluorobenzene):
-
To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(3-bromopropoxy)-3-fluorobenzene.
-
-
N-Alkylation Reaction:
-
Dissolve pyrrolidine (1.1 eq) in a polar aprotic solvent like acetonitrile.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Add the previously synthesized 1-(3-bromopropoxy)-3-fluorobenzene (1.0 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, 2-(3-(3-Fluorophenoxy)propyl)pyrrolidine, by silica gel chromatography.
-
Caption: Proposed two-step synthesis of the target compound.
Potential Biological Applications and Mechanism of Action
The structural motifs within 2-(3-(3-Fluorophenoxy)propyl)pyrrolidine are featured in compounds with a wide range of biological activities. This suggests several promising avenues for investigation. The pyrrolidine ring is a key component in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1][3][11]
-
CNS Disorders: Many pyrrolidine derivatives act as ligands for various receptors and transporters in the brain. For instance, analogues have shown potent activity as histamine H3 receptor antagonists, which are being explored for cognitive disorders.[10] Others have been identified as sodium channel blockers with neuroprotective effects, relevant for conditions like ischemic stroke.[12]
-
Anticancer Activity: The pyrrolidine scaffold has been incorporated into numerous compounds with antiproliferative effects against various cancer cell lines.[1] The mechanism can vary widely, from inhibiting specific enzymes like poly(ADP-ribose) polymerase (PARP) to interacting with targets like Akt.[1]
-
Antimicrobial Properties: Certain pyrrolidine derivatives have demonstrated antibacterial and antifungal activity.[3][11]
The 3-fluorophenoxypropyl side chain likely plays a crucial role in modulating the compound's interaction with its biological target. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic degradation, potentially improving the pharmacokinetic profile.
Caption: Key structural components and their potential influence.
Spectroscopic Characterization: Predicted Signatures
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of 2-(3-(3-Fluorophenoxy)propyl)pyrrolidine. Based on its structure and data from similar compounds, the following spectral features are anticipated:[13][14]
-
¹H NMR: The spectrum would show characteristic signals for the pyrrolidine ring protons, the propyl chain protons (likely as multiplets), and the aromatic protons of the fluorophenoxy group. The aromatic region would display splitting patterns consistent with a 1,3-disubstituted benzene ring, further complicated by coupling to the fluorine atom.
-
¹³C NMR: The carbon spectrum would reveal distinct signals for the aliphatic carbons of the pyrrolidine and propyl groups, and the aromatic carbons. The carbons of the fluorophenoxy ring would exhibit coupling with the fluorine atom (¹³C-¹⁹F coupling), resulting in doublet signals.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would be expected to involve cleavage of the propyl chain and the pyrrolidine ring.[14]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling pyrrolidine derivatives should be followed.[7][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7][15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[7][15][17] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[7][16]
-
First Aid:
Conclusion and Future Directions
2-(3-(3-Fluorophenoxy)propyl)pyrrolidine is a compound with significant potential for drug discovery, embodying several structural features associated with favorable pharmacological properties. The pyrrolidine core provides a proven scaffold for biological activity, while the fluorophenoxypropyl side chain offers opportunities to fine-tune potency, selectivity, and pharmacokinetic parameters. Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough spectroscopic characterization. Subsequently, a comprehensive biological evaluation, including screening against a panel of CNS, cancer, and microbial targets, would be essential to elucidate its therapeutic potential.
References
- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012, April 16).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16).
- Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
- 2-(3-FLUOROPHENYL)PYRROLIDINE, (R)-. (n.d.).
- Process development of fluorinated-pyrrolidin analogue. (2019, August 25).
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Pyrrolidine. (n.d.). In Wikipedia. Retrieved from [Link]
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- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013, July 15). PubMed.
- 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;2-hydroxypropane-1,2,3-tricarboxylic acid. (n.d.).
- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-Ethylheptedrone, NEH). (2023, June 10). MDPI.
- 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. (n.d.).
- Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. (2025, May 7). PMC.
- 3-fluoro-α-Pyrrolidinopentiophenone (hydrochloride). (n.d.).
- Melnykov, K. P., Liashuk, O. S., Koblianskyi, A., et al. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.
- 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. (n.d.).
- CAS 137472-65-2 (4-Amino-N-((3S,4R)-1-(3-(4-fluorophenoxy)propyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide). (n.d.).
- Müll, M., Pourmasoumi, F., Wehrhan, L., Nosovska, O., Stephan, P., Zeihe, H., Vilotijevic, I., Keller, B. G., & Kries, H. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Chemical Biology, 4(8), 692-697.
- Elbein, A. D., Legler, G., Tlusty, A., McDowell, W., & Schwarz, R. (1984). The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing. Archives of Biochemistry and Biophysics, 235(2), 579-588.
- Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. (n.d.).
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